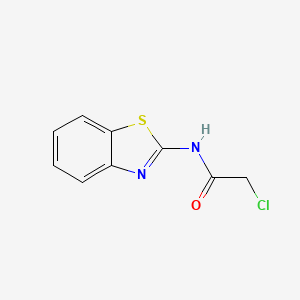

N-1,3-benzothiazol-2-yl-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUZFXFDVGLPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358849 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3028-02-2 | |

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-1,3-benzothiazol-2-yl-2-chloroacetamide (CAS: 3028-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-1,3-benzothiazol-2-yl-2-chloroacetamide is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring and are a significant scaffold in medicinal chemistry. This core structure is found in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The title compound, featuring a reactive chloroacetamide group, serves as a key intermediate for the synthesis of various derivatives and has demonstrated notable biological potential, particularly in the realms of anticancer and antimicrobial research. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.

Chemical Properties and Structure

This compound is a chloroacetyl-substituted benzothiazole derivative. The planar benzothiazole ring system is a critical feature for its biological activity.

| Property | Value |

| CAS Number | 3028-02-2 |

| Molecular Formula | C₉H₇ClN₂OS |

| Molecular Weight | 226.68 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide |

| Synonyms | 2-(Chloroacetylamino)benzothiazole, N-Benzothiazol-2-yl-2-chloro-acetamide |

| Appearance | White to pinkish crystalline powder |

| Melting Point | 136–165 °C (Varies with purity and synthetic method)[1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl |

| InChI Key | CMUZFXFDVGLPGO-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

The primary and most common method for synthesizing this compound is through the chloroacetylation of 2-aminobenzothiazole. This reaction involves the nucleophilic attack of the amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of chloroacetyl chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

A standard laboratory procedure for the synthesis is as follows:

-

Dissolution : Dissolve 2-amino-1,3-benzothiazole (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

-

Addition of Base : Add a base, typically sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (3 equivalents), to the mixture.

-

Cooling : Cool the stirred mixture to a low temperature, typically around 5 °C, using an ice bath.

-

Addition of Chloroacetyl Chloride : After stirring for approximately 30 minutes, slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction : Allow the reaction to proceed for several hours under reflux conditions or at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, pour the mixture into ice-cold water.

-

Purification : The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

This compound's reactive chloroacetyl group makes it a valuable intermediate for further chemical modifications, such as amination reactions with hydrazine hydrate to produce derivatives like N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for several biological activities, primarily focusing on their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties. Studies have shown that this compound exhibits activity against various bacterial strains.[3][4] While specific MIC values for the parent compound are not widely reported in the cited literature, derivatives have shown potent activity. For instance, certain benzothiazole amides have displayed MIC values ranging from 3.91 to 125 µg/mL against strains like E. coli and S. aureus.[5]

Hypothesized Mechanism of Antibacterial Action: The antibacterial action of benzothiazole derivatives is thought to be multifaceted.[6][7] Potential mechanisms include:

-

Enzyme Inhibition : Inhibition of crucial bacterial enzymes such as DNA gyrase, dihydrofolate reductase (DHFR), and dihydropteroate synthase, which are essential for DNA replication and folic acid synthesis.[6][7]

-

Cell Wall/Membrane Disruption : Interference with cell wall synthesis or perturbation of the bacterial cell membrane, leading to cell lysis.[5]

Caption: Potential antibacterial mechanisms of benzothiazole derivatives.

Anticancer Activity

The benzothiazole scaffold is a key feature in several compounds with potent anticancer activity. This compound and its derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1).[8][9] While specific IC₅₀ values for the parent compound are sparse, a study on its N-methyl piperazine derivative showed an IC₅₀ value of 51.97 µg/mL against MCF-7 cells.[9]

Hypothesized Mechanism of Anticancer Action: The anticancer effects of benzothiazole derivatives are believed to stem from multiple mechanisms:[10][11][12]

-

Induction of Apoptosis : Triggering programmed cell death in cancer cells is a primary mechanism. This can be initiated by increasing reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic genes.[11][13]

-

Enzyme and Receptor Inhibition : Benzothiazoles can inhibit key proteins involved in cancer progression, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).[11][12]

-

Signaling Pathway Modulation : They can interfere with critical signaling pathways like PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK, which regulate cell growth, proliferation, and survival.[11]

Caption: Potential anticancer mechanisms of benzothiazole derivatives.

Standardized Experimental Protocols

Protocol for Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterium.[14][15][16]

-

Preparation of Compound : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. The final volume in each well should be 100 µL.

-

Preparation of Inoculum : Grow the test bacterial strain overnight on an agar plate. Suspend isolated colonies in broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation : Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Interpretation : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of cell viability in response to the compound.[17][18][19][20][21]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition : After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation : Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Perspectives

This compound is a versatile chemical entity with a foundation in the medicinally significant benzothiazole scaffold. Its demonstrated biological activities, particularly against cancer cell lines and pathogenic bacteria, highlight its potential as a lead compound in drug discovery. The reactive chloroacetamide moiety provides a convenient handle for the synthesis of diverse chemical libraries, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action, conducting in-depth quantitative analysis of its biological effects, and exploring its efficacy in in vivo models to further validate its therapeutic potential.

References

- 1. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchr.org [jchr.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. protocols.io [protocols.io]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to N-1,3-benzothiazol-2-yl-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and known biological activities of N-1,3-benzothiazol-2-yl-2-chloroacetamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Molecular Structure and Properties

This compound is a synthetic organic compound featuring a benzothiazole core structure linked to a chloroacetamide group.[1] The benzothiazole moiety, a bicyclic system containing fused benzene and thiazole rings, is a well-known scaffold in medicinal chemistry, recognized for its role in various biologically active compounds.[2] The reactive chloroacetyl group makes it a valuable intermediate for further chemical modifications.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | [1] |

| CAS Number | 3028-02-2 | [1][2] |

| Molecular Formula | C₉H₇ClN₂OS | [1] |

| Molecular Weight | 226.68 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl | [1] |

| InChI Key | CMUZFXFDVGLPGO-UHFFFAOYSA-N | [1][2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 156.5–159.3 °C | [2] |

| Density (Predicted) | 1.503 g/cm³ | [3] |

| XLogP3 (Predicted) | 2.4 | [3] |

| Topological Polar Surface Area | 70.2 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 |[3] |

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is through the chloroacetylation of 2-aminobenzothiazole.[1][2] This reaction serves as a foundational method for producing this and related compounds for further study.

Detailed Methodology: Chloroacetylation of 2-Aminobenzothiazole

This protocol is a representative synthesis based on established literature.[1][2][4]

-

Materials:

-

2-amino-1,3-benzothiazole

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Acetone or Chloroform

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-1,3-benzothiazole (1 equivalent) and a base such as sodium bicarbonate (3 equivalents) in a suitable solvent like acetone (e.g., 100 mL per gram of starting material).[4]

-

Cool the stirred mixture to approximately 5 °C using an ice bath.[4]

-

After stirring for 30 minutes at this temperature, slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the reaction mixture.[4]

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.[1] The progress can be monitored using Thin Layer Chromatography (TLC).

-

After cooling, the solvent is typically removed under reduced pressure. The resulting crude solid is then poured into ice water to precipitate the product fully.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]

-

Biological Activity and Potential Applications

This compound and its derivatives have been investigated for various biological activities, primarily focusing on their potential as antimicrobial and antitumor agents.[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism of action, while not definitively proven, is hypothesized to involve the inhibition of bacterial protein synthesis or interference with cell wall integrity.[2]

Table 2: Antimicrobial Activity of Related Benzothiazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level | Source |

|---|---|---|---|

| Staphylococcus aureus | 0.5 - 4 µg/mL | Strongly bactericidal | [2] |

| Escherichia coli | 8 - 32 µg/mL | Moderately effective | [2] |

| Methicillin-resistant S. aureus (MRSA) | 1 - 16 µg/mL | Effective | [2] |

Note: The data presented is for derivatives of this compound and illustrates the potential of this chemical class.

Antitumor Activity

Several studies have evaluated benzothiazole derivatives for their antiproliferative effects against various human cancer cell lines.[1] The core structure is considered a key pharmacophore for inducing cytotoxicity in cancer cells.

Table 3: In Vitro Antitumor Activity of a Benzothiazole Derivative (BZ-II)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | 267.401 | [5] |

Note: The data is for a derivative, N-(1,3-benzothiazol-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide (BZ-II), synthesized from the target compound.

Spectroscopic Characterization Data

Characterization of this compound is typically performed using standard spectroscopic methods. While comprehensive spectral data from open literature is limited, key data points have been reported.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3404 | N-H stretching | [6] |

| 2925 | C-H stretching | [6] |

| 1600 | C=O stretching (Amide I) | [6] |

| 1583 | Aromatic ring C=C stretching | [6] |

| 1457 | Thiazole ring C=N stretching | [6] |

| 720 | C-S-C stretching | [6] |

| 631 | C-Cl stretching |[6] |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts Disclaimer: The following NMR data are predicted ranges based on standard chemical shift tables and data from similar structures. Experimental values may vary based on solvent and other conditions.

| ¹H NMR | Predicted δ (ppm) | Assignment |

| Aromatic | 7.0 - 8.0 | Protons on the benzothiazole ring system |

| Amide | 9.0 - 12.0 (broad) | -NH proton |

| Aliphatic | 4.0 - 4.5 | -CH₂-Cl protons |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | 165 - 175 | C=O carbon |

| Aromatic/Heterocyclic | 110 - 160 | Carbons of the benzothiazole ring |

| Aliphatic | 40 - 50 | -CH₂-Cl carbon |

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Hazard Statements:

-

Pictograms: Corrosive, Irritant.[1]

-

Handling: Should be handled only by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

This document summarizes the current technical knowledge on this compound. It serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, warranting further investigation by the scientific community.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Putative Mechanisms of Action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document collates available scientific information on the potential mechanisms of action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. It is important to note that while this compound has been synthesized and investigated in several contexts, detailed mechanistic studies specifically elucidating its core biological activities are not extensively available in peer-reviewed literature. Therefore, this guide presents hypothesized mechanisms based on the well-documented activities of its constituent chemical scaffolds: the benzothiazole ring system and the chloroacetamide moiety. All presented pathways and targets should be considered putative and require experimental validation for this specific molecule.

Executive Summary

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a synthetic molecule integrating two biologically active pharmacophores: a benzothiazole core and a reactive chloroacetamide side chain. This unique combination suggests a multi-target potential, likely encompassing anticancer, antibacterial, and antifungal activities. This technical guide synthesizes the current understanding of related compounds to propose potential mechanisms of action, provides relevant quantitative data from analogous compounds, details pertinent experimental protocols for mechanistic investigation, and visualizes the hypothesized signaling pathways.

Hypothesized Mechanisms of Action

Based on the known bioactivities of benzothiazole and chloroacetamide derivatives, the mechanism of action for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is likely multifaceted.

Anticancer Activity

The benzothiazole nucleus is a privileged scaffold in oncology research, with derivatives known to target several key pathways in cancer progression.[1][2]

Many benzothiazole-containing compounds are potent inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers. N-(1,3-benzothiazol-2-yl)-2-chloroacetamide may act as an ATP-competitive inhibitor at the kinase domain of receptors like EGFR, blocking downstream signaling cascades such as the PI3K/AKT and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.

Benzothiazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2] This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade. The chloroacetamide moiety, being an electrophilic group, could also contribute to cellular stress and ROS production.

Disruption of DNA replication is a cornerstone of chemotherapy. Some benzothiazole analogues function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription, leading to DNA damage and cell death.[1]

Antibacterial Activity

The antibacterial potential of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can be attributed to the combined effects of the benzothiazole ring and the reactive chloroacetamide group.

Benzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and recombination.[3] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the negative supercoiling of bacterial DNA, leading to a cessation of replication and bacterial cell death.

The initial hypothesis for the antibacterial action of some benzothiazoles included the interference with cell wall synthesis.[4] While DNA gyrase is a more recently identified target, the possibility of effects on cell wall integrity remains.

General Mechanism: Covalent Inhibition via Chloroacetamide

The 2-chloroacetamide group is a known alkylating agent. The electrophilic carbon bearing the chlorine atom can react with nucleophilic residues, particularly the sulfhydryl group of cysteine, in proteins.[5] This allows for the potential for irreversible, covalent inhibition of target enzymes, which can lead to high potency and prolonged duration of action.

Chloroacetamides are well-characterized inhibitors of VLCFA elongase systems, with potent herbicidal and potential antifungal activities.[6] These enzyme complexes are crucial for the synthesis of fatty acids with more than 18 carbon atoms, which are essential components of cellular membranes. Inhibition of VLCFA synthesis can disrupt membrane integrity and function, leading to cell death. This mechanism is particularly relevant for potential antifungal activity.

Quantitative Data on Related Compounds

While specific quantitative data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is scarce, the following tables summarize the activity of structurally related benzothiazole and chloroacetamide derivatives against various biological targets.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various Cancer Cell Lines | Antitumor Potential | Not specified | [7] |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (leukemia) | CC50 | 12 ± 2 µM | [7] |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide | CCRF-CEM (leukemia) | CC50 | 8 ± 1 µM | [7] |

| Pyridine containing benzothiazole derivative | HCT-116, MCF-7, HUH-7 | GI50 | 7.9 µM, 9.2 µM, 3.1 µM | [8] |

Table 2: Enzyme Inhibition by Chloroacetamide and Benzothiazole Derivatives

| Compound Class/Derivative | Target Enzyme | Activity Type | Value | Reference |

| Chloroacetamides | Very-long-chain fatty acid (VLCFA) elongase | I50 | 10 to 100 nM | [6] |

| Benzothiazole Derivative (Compound 1) | EGFR-TK | % Inhibition (at 100 µM) | 70.58 | [1] |

| Benzothiazole Derivative (Compound 4) | NCI-H522 | GI50 | 22.3 nM | [1] |

Experimental Protocols

To investigate the hypothesized mechanisms of action for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, the following experimental protocols for key assays are provided.

In Vitro EGFR Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound dissolved in DMSO

-

96-well plates

-

Plate reader for luminescence or radioactivity detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, diluted inhibitor, and peptide substrate.

-

Initiate the reaction by adding the EGFR enzyme.

-

Allow a pre-incubation period of 10 minutes at room temperature.

-

Start the kinase reaction by adding ATP.

-

Incubate for 30-60 minutes at room temperature.

-

Terminate the reaction and quantify the phosphorylated substrate using an appropriate method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Bacterial DNA Gyrase Inhibition Assay

Objective: To determine the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT)

-

Test compound dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, relaxed plasmid DNA, and serial dilutions of the test compound.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. The inhibition of supercoiling will result in a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

-

Determine the IC50 value based on the concentration-dependent inhibition of supercoiling.

Visualizations of Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and mechanisms of action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

References

- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-1,3-Benzothiazol-2-yl-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-1,3-benzothiazol-2-yl-2-chloroacetamide. Due to the limited availability of publicly accessible, complete spectral datasets for this specific molecule, this guide combines reported data, information from analogous structures, and predicted values to offer a robust analytical profile. The information herein is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonym: N-(2-benzothiazolyl)-2-chloroacetamide

-

CAS Number: 3028-02-2

-

Molecular Formula: C₉H₇ClN₂OS

-

Molecular Weight: 226.68 g/mol [1]

-

Appearance: Crystalline solid[2]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (4H) | 7.20 - 8.10 | Multiplet | The four protons on the benzothiazole ring are expected to appear as a complex multiplet. |

| -NH- (1H) | 12.0 - 12.5 | Singlet (broad) | The amide proton is typically broad and appears at a high chemical shift. |

| -CH₂- (2H) | 4.2 - 4.5 | Singlet | The methylene protons adjacent to the chlorine and carbonyl group will be deshielded. |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 165.0 - 168.0 | The carbonyl carbon of the amide group. |

| C=N (Thiazole) | 155.0 - 158.0 | The carbon atom of the imine group within the thiazole ring. |

| Aromatic-C | 120.0 - 150.0 | Multiple peaks corresponding to the carbons of the benzene ring. |

| -CH₂- | 40.0 - 45.0 | The methylene carbon atom. |

Note: These are predicted values and may be influenced by the solvent and specific experimental setup.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~3404 | N-H | Stretching |

| ~2925 | C-H (aromatic) | Stretching |

| ~1600 | C=O (amide) | Stretching |

| ~1583 | C=C (aromatic) | Stretching |

| ~1457 | C=N (thiazole) | Stretching |

| ~720 | C-S-C | Stretching |

| ~631 | C-Cl | Stretching |

Note: Data is based on the reported values for the closely related compound N-(benzothiazol-2-yl)chloroethanamide.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~226 | [M]⁺ (Molecular ion) |

| ~181 | [M - Cl]⁺ |

| ~150 | [Benzothiazol-2-amine]⁺ |

| ~77 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar chemical structures.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride.[2]

-

Reaction Setup: Dissolve 2-aminobenzothiazole in a suitable solvent such as acetone or chloroform in a round-bottom flask.

-

Addition of Reagent: Cool the solution in an ice bath and add chloroacetyl chloride dropwise with constant stirring. A base like potassium carbonate may be added to neutralize the HCl formed during the reaction.[2]

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the final product.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans (e.g., 16-32) should be performed to achieve a good signal-to-noise ratio. For ¹³C NMR, more scans will likely be necessary.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr disk.

-

Data Acquisition: Place the KBr disk in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[3]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced through a direct insertion probe.[4] Acquire the mass spectrum over a suitable m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[5]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

An In-depth Technical Guide to the Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

This technical guide provides a comprehensive overview of the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a benzothiazole derivative with notable biological activities, including antimicrobial and antitumor properties.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The primary and most widely reported method for synthesizing N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is through the chloroacetylation of 2-aminobenzothiazole.[1][2] This reaction involves the nucleophilic attack of the amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The overall chemical transformation is as follows:

Caption: General synthesis pathway for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide from various sources.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₉H₇ClN₂OS | [1][3] |

| Molecular Weight | 226.68 g/mol | [3] |

| Melting Point | 156.5–159.3 °C | [2] |

| Reported Yield | 78% | [4] |

Detailed Experimental Protocols

Several variations of the experimental protocol for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide have been reported. Below are detailed methodologies from the literature.

Protocol 1: Using Sodium Bicarbonate in Acetone [5]

-

Reaction Setup: A mixture of 2-amino-1,3-benzothiazole (0.100 g) and sodium bicarbonate (3 equivalents) in acetone (10 mL) is stirred in a flask at 5 °C.

-

Addition of Reagent: After stirring for 30 minutes, chloroacetyl chloride (1.5 equivalents) is added to the mixture.

-

Reaction Progression: The reaction is monitored for its completion.

-

Work-up and Purification: The product is isolated and purified, typically through recrystallization.

Protocol 2: Using a Base in Chloroform [1]

-

Reaction Setup: 2-aminobenzothiazole is mixed with potassium carbonate in chloroform.

-

Addition of Reagent: Chloroacetyl chloride is added to the mixture.

-

Reaction Conditions: The reaction mixture is refluxed for several hours.

-

Work-up and Purification: The final product is purified by recrystallization.

Protocol 3: Reaction in Benzene [4]

-

Reaction Setup: The substituted benzothiazole (0.01 mol) is dissolved in benzene (25 mL) and stirred for 30 minutes at 0-5 °C.

-

Addition of Reagent: Chloroacetyl chloride (0.8 mL, 0.01 mol) is added dropwise over 2 hours.

-

Reaction Conditions: The mixture is heated at reflux for 2 hours.

-

Work-up and Purification: The solvent is removed by distillation, and the resulting crude solid is recrystallized from methanol.

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can be visualized as follows:

Caption: A generalized experimental workflow for the synthesis of the target compound.

Further Reactions

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can serve as a precursor for the synthesis of other derivatives. For instance, it can be reacted with hydrazine hydrate to produce N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide.[1][2] This highlights its utility as a versatile intermediate in the development of new chemical entities.

References

An In-depth Technical Guide on the Solubility of N-1,3-benzothiazol-2-yl-2-chloroacetamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of the compound N-1,3-benzothiazol-2-yl-2-chloroacetamide. Due to its relevance in medicinal chemistry, understanding its solubility in various organic solvents is crucial for its synthesis, purification, and formulation. This document compiles available qualitative solubility information and presents a standardized experimental protocol for the quantitative determination of its solubility. A logical workflow for this experimental procedure is also provided.

Introduction

This compound is a derivative of benzothiazole, a heterocyclic compound that forms the core of many pharmacologically active molecules. The biological activities of benzothiazole derivatives are of significant interest in drug discovery. The solubility of a compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. This guide provides an overview of the known solubility of this compound in organic solvents based on available literature.

Solubility Data

A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. However, qualitative information can be inferred from its synthesis and purification procedures.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Solubility Indication | Context of Use | Citation |

| Dimethylformamide (DMF) | Soluble | Used as a solvent in synthesis.[1][2] | |

| Chloroform | Soluble | Employed as a solvent during synthesis.[3] | |

| Benzene | Soluble | Utilized as a solvent in synthesis procedures.[4][5] | |

| Methanol | Soluble, particularly when heated | Frequently used for recrystallization, indicating good solubility at higher temperatures and lower solubility at room temperature.[1] | |

| Ethanol | Soluble, particularly when heated | A common solvent for purification by recrystallization.[1][6] | |

| Dichloromethane | Soluble | Mentioned as a suitable solvent.[4] | |

| Acetone | Soluble | Used as a reaction medium.[2] | |

| Water | Limited Solubility | General observation for similar organic compounds. |

It is important to note that while the use of a solvent for synthesis or recrystallization implies solubility, it does not provide information on the precise concentration at which the compound dissolves at a given temperature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This is a standard and widely accepted method for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Buy this compound | 3028-02-2 [smolecule.com]

- 4. 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | 3268-75-5 | Benchchem [benchchem.com]

- 5. jetir.org [jetir.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

"N-1,3-benzothiazol-2-yl-2-chloroacetamide" physical properties

An In-depth Technical Guide to the Physical Properties of N-1,3-Benzothiazol-2-yl-2-chloroacetamide

Introduction

This compound is a derivative of benzothiazole that has garnered significant interest within the medicinal chemistry landscape.[1][2] Its structural framework, featuring a bicyclic system composed of a fused benzene and thiazole ring, is a key contributor to its diverse biological activities.[1][2] This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potential multitarget antidiabetic drugs and compounds with antimicrobial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visualization of the synthetic pathway.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and drug development. These properties influence its reactivity, formulation, and pharmacokinetic profile. A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂OS | [2] |

| Molecular Weight | 226.68 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 156.5–159.3 °C (may vary based on synthesis and purity) | [1] |

| Topological Polar Surface Area (TPSA) | 70.2 Ų | [3] |

| XLogP3 | 2.4 - 2.5 | [3][4] |

| InChI Key | CMUZFXFDVGLPGO-UHFFFAOYSA-N | [2] |

| CAS Number | 3028-02-2 | [1][2] |

Spectral Data

Characterization of this compound is typically confirmed through various spectroscopic methods. While specific spectral data from a single definitive source is not provided, synthesis literature consistently relies on IR, ¹H-NMR, and ¹³C-NMR to verify the structure of this and closely related compounds.[5]

-

¹H NMR: Proton NMR is used to confirm the presence of aromatic protons on the benzothiazole ring system and the methylene protons of the chloroacetamide group.[6]

-

¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule, including the carbonyl carbon of the amide and the carbons within the benzothiazole core.[7]

-

IR Spectroscopy: Infrared spectroscopy is employed to identify key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the C-Cl bond.

Experimental Protocols

The synthesis of this compound is a well-established procedure in organic synthesis, primarily involving the acylation of 2-aminobenzothiazole.

General Synthesis Protocol: Chloroacetylation of 2-Aminobenzothiazole

This protocol describes a common method for synthesizing the title compound.[2][8]

Materials:

-

2-Aminobenzothiazole

-

Chloroacetyl chloride

-

Acetone or Chloroform (as solvent)

-

Potassium carbonate or Sodium bicarbonate (as base)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2-aminobenzothiazole in a suitable solvent such as acetone or chloroform in a reaction flask.[2][8]

-

Add a base, like potassium carbonate, to the mixture.[2]

-

Cool the mixture in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled solution while stirring.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 9-10 hours) to ensure the reaction goes to completion.[2][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.[8]

-

Add water to the residue to precipitate the crude product.[8]

-

Stir the mixture for approximately 30 minutes, then collect the solid product by filtration.[8]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[9]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 3028-02-2 [smolecule.com]

- 3. N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide | C9H7ClN2OS | CID 16205187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. jchr.org [jchr.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N-1,3-benzothiazol-2-yl-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and experimental use of N-1,3-benzothiazol-2-yl-2-chloroacetamide, a heterocyclic compound with significant potential in medicinal chemistry. The information is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a solid, chloroacetyl-substituted benzothiazole derivative. The benzothiazole moiety, a bicyclic structure containing a benzene ring fused to a thiazole ring, is crucial for its biological activity.[1]

| Property | Value | Reference |

| CAS Number | 3028-02-2 | [1][2] |

| Molecular Formula | C₉H₇ClN₂OS | [2] |

| Molecular Weight | 226.68 g/mol | [2] |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | [2] |

| Melting Point | 156.5–159.3°C (may vary with synthesis conditions) | [1] |

| Appearance | Crystalline solid | [2] |

Safety and Handling

GHS Hazard Identification

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Precautionary Measures and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

| Precaution | Description |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Procedure |

| Extinguishing Media | Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide. |

| Specific Hazards | Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Evacuate personnel from the area. Wear appropriate PPE as described in section 2.2. Avoid breathing dust. |

| Environmental Precautions | Prevent entry into drains and waterways. |

| Containment and Cleanup | Carefully sweep up the spilled solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. |

Storage and Disposal

| Condition | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via chloroacetylation of 2-amino-1,3-benzothiazole.[1][2]

Materials:

-

2-amino-1,3-benzothiazole

-

Chloroacetyl chloride

-

Sodium bicarbonate or Potassium carbonate

-

Acetone or Chloroform

-

Ethanol for recrystallization

Procedure:

-

Dissolve 2-amino-1,3-benzothiazole and a base (e.g., sodium bicarbonate, 3 equivalents) in a suitable solvent (e.g., acetone) in a round-bottom flask.

-

Cool the mixture to 0-5°C in an ice bath with stirring.

-

Slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the cooled solution.

-

Continue stirring at a low temperature for approximately 30 minutes, then allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and stir to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol.

References

Methodological & Application

Application Notes: Synthesis and Utility of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

Introduction

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a versatile synthetic intermediate derived from 2-aminobenzothiazole. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] This chloroacetamide derivative serves as a crucial building block for the synthesis of more complex molecules with diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] Its reactive chloroacetyl group readily participates in nucleophilic substitution reactions, making it an ideal starting point for generating libraries of novel compounds for drug discovery and development.[3][4]

Applications in Drug Development

-

Synthetic Intermediate: It is a key precursor for synthesizing various heterocyclic compounds, such as those containing thiazolidinone, azetidinone, or piperazine moieties, by reacting the active chlorine atom with different nucleophiles.[1][4][5]

-

Antimicrobial and Antifungal Agent: The compound itself and its derivatives have demonstrated significant activity against various bacterial and fungal strains.[1][3]

-

Anticancer Research: Benzothiazole derivatives are known for their potent anticancer activity, and N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a common starting material for novel agents targeting cancer cell lines.[1][3]

-

Enzyme Inhibition: This molecule is used to design inhibitors for specific enzymes that are implicated in various disease pathways.[1][3]

Experimental Protocols

This section details the generalized and specific protocols for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide via the acylation of 2-aminobenzothiazole with chloroacetyl chloride.

General Reaction Scheme:

Protocol 1: Synthesis using Triethylamine in Benzene

This protocol is adapted from a procedure that employs triethylamine as a base in a non-polar solvent.

Materials and Reagents:

-

2-Aminobenzothiazole

-

Chloroacetyl chloride

-

Triethylamine

-

Dry Benzene

-

Ethanol (for recrystallization)

-

Silica gel (for column chromatography)

-

Chloroform (as eluant)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzothiazole (e.g., 0.05 mole) and an equimolar amount of triethylamine (0.05 mole) in dry benzene (50 mL).

-

Cool the stirred solution in an ice bath.

-

Add chloroacetyl chloride (0.05 mole) dropwise to the cold solution, maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.

-

The precipitated triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is then refluxed on a water bath for about 4 hours.

-

Concentrate the solution under reduced pressure.

-

The separated solid product is purified using column chromatography over silica gel with chloroform as the eluant.

-

The final product is recrystallized from ethanol to yield pure N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

Protocol 2: Synthesis using Potassium Carbonate in Chloroform

This protocol utilizes a solid inorganic base and is conducted under reflux conditions.

Materials and Reagents:

-

2-Aminobenzothiazole-6-carboxylic acid (or 2-aminobenzothiazole)

-

Chloroacetyl chloride

-

Potassium Carbonate (K₂CO₃)

-

Chloroform

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Methanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

To a round-bottom flask, add equimolar amounts of 2-aminobenzothiazole (e.g., 0.1 mole), chloroacetyl chloride (0.1 mole), and potassium carbonate (0.1 mole) in chloroform (30 mL).[6]

-

Heat the mixture to reflux and maintain for approximately 12 hours.[3][6]

-

After cooling, remove the excess solvent under vacuum.

-

Add water (50 mL) to the residue and stir.

-

Wash the resulting residue with a 5% NaHCO₃ solution (30 mL) followed by water (30 mL).[6]

-

Dry the crude product.

-

Recrystallize the solid from methanol to obtain the purified product.[6]

Data Presentation

Table 1: Comparison of Selected Synthesis Protocols

| Parameter | Protocol 1 (Modified from) | Protocol 2 (from[6]) | Protocol 3 (from[3]) | Protocol 4 (from[7]) |

| Starting Material | 2-Aminobenzothiazole | 2-Aminobenzothiazole-6-carboxylic acid | 2-Aminobenzothiazole | 2-Aminobenzothiazole |

| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride | Chloroacetyl chloride | Chloroacetyl chloride |

| Base | Triethylamine | Potassium Carbonate | Potassium Carbonate | None specified (in Glacial Acetic Acid) |

| Solvent | Dry Benzene | Chloroform | Chloroform | Glacial Acetic Acid |

| Temperature | Ice-cold addition, then reflux | Reflux | Reflux | Not specified, poured on ice |

| Time | ~10 hours | ~12 hours | Several hours | Not specified |

| Reported Yield | 75% | 81% | Not specified | Not specified |

| Purification | Column Chromatography, Recrystallization | Washing, Recrystallization | Recrystallization | Recrystallization from aqueous ethanol |

Table 2: Physicochemical and Spectral Data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂OS | [3] |

| Molecular Weight | 226.68 g/mol | [8] |

| Appearance | Crystalline solid, Pink or Pale yellow powder | [3][6][9] |

| Melting Point | 136–140°C, 140-143°C, 156.5–159.3°C (varies with purity) | [8][9] |

| FT-IR (cm⁻¹) | ~3186 (N-H stretch), ~1697 (C=O stretch), ~2924 (CH₂ stretch) | [9] |

| ¹H-NMR (δ, ppm) | ~12.36 (s, 1H, amide NH), ~7.2-8.1 (m, 4H, Ar-H), ~4.48 (s, 2H, CH₂) | [9][10] |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

Utility as a Synthetic Intermediate

Caption: Role as an intermediate for synthesizing bioactive derivatives.

References

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 [smolecule.com]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 3028-02-2 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for "N-1,3-benzothiazol-2-yl-2-chloroacetamide" synthesis

Application Note: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a key synthetic intermediate derived from 2-aminobenzothiazole. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] The title compound serves as a versatile building block for the synthesis of more complex molecules by leveraging the reactivity of its chloroacetyl group for nucleophilic substitution and cyclization reactions.[3] Its demonstrated antimicrobial and potential antitumor activities make it a compound of interest for further drug discovery and development efforts.[2][3] This document provides a detailed, reproducible protocol for its synthesis and purification.

Physicochemical Properties

A summary of the key quantitative data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3028-02-2 | [3][4] |

| Molecular Formula | C₉H₇ClN₂OS | [3][5][6] |

| Molecular Weight | 226.68 g/mol | [3][5][6] |

| Melting Point | 156.5–159.3 °C | [1] |

| Appearance | Crystalline solid | [3] |

| XLogP3 | 2.4 | [7] |

| H-Bond Donor Count | 1 | [7] |

| H-Bond Acceptor Count | 3 | [7] |

Experimental Protocol: Chloroacetylation of 2-Aminobenzothiazole

This protocol details the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide via the chloroacetylation of 2-amino-1,3-benzothiazole. The procedure is based on established methods utilizing a mild base in an organic solvent.[1][8]

Materials and Equipment:

-

2-amino-1,3-benzothiazole

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)[1][3]

-

Acetone (anhydrous)

-

Round-bottom flask (50 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1,3-benzothiazole (e.g., 0.100 g, 1 equivalent) in 10 mL of anhydrous acetone.

-

Add sodium bicarbonate (3 equivalents) to the solution.

-

Cool the flask in an ice bath to 5 °C and stir the mixture vigorously.[8]

-

-

Addition of Reagent:

-

After stirring the mixture for 30 minutes at 5 °C, add chloroacetyl chloride (1.5 equivalents) dropwise using a dropping funnel over a period of 10-15 minutes.[8] Maintain the temperature below 10 °C during the addition.

-

-

Reaction:

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material (2-aminobenzothiazole) is consumed.

-

-

Work-up and Isolation:

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water.

-

A precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water to remove any inorganic salts.

-

-

Purification:

-

Purify the crude solid by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

References

- 1. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]

- 2. jchr.org [jchr.org]

- 3. Buy this compound | 3028-02-2 [smolecule.com]

- 4. N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE | 3028-02-2 [amp.chemicalbook.com]

- 5. N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide | C9H7ClN2OS | CID 16205187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols: N-1,3-Benzothiazol-2-yl-2-chloroacetamide as a Versatile Intermediate for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-1,3-benzothiazol-2-yl-2-chloroacetamide as a key intermediate in the synthesis of diverse heterocyclic compounds with significant biological potential. The protocols outlined below are based on established literature and offer detailed methodologies for the preparation of various heterocyclic systems, including imidazole, triazine, and thiazolidinone derivatives. The associated biological activity data, particularly antimicrobial and anticancer properties, are summarized to highlight the therapeutic potential of the synthesized compounds.

Introduction

This compound is a reactive building block that serves as a valuable precursor for the construction of a wide array of heterocyclic scaffolds. The presence of a reactive chloroacetyl group attached to the privileged benzothiazole nucleus allows for facile nucleophilic substitution and cyclization reactions, leading to the formation of novel drug-like molecules. The benzothiazole moiety itself is a well-known pharmacophore, and its incorporation into larger heterocyclic systems has been shown to impart a range of biological activities, including antimicrobial, antifungal, and anticancer effects. These notes are intended to guide researchers in leveraging this versatile intermediate for the discovery and development of new therapeutic agents.

Synthesis of this compound

The synthesis of the title intermediate is a straightforward and high-yielding process.

Experimental Protocol:

A mixture of 2-amino-1,3-benzothiazole (0.1 mol) and an appropriate base such as sodium bicarbonate (0.3 mol) or potassium carbonate (0.1 mol) is stirred in a suitable solvent like acetone (100 mL) or chloroform at a reduced temperature (5 °C). Chloroacetyl chloride (0.15 mol) is then added dropwise to the stirring mixture. After the addition is complete, the reaction is stirred for an additional 30 minutes at low temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from a suitable solvent such as methanol or ethanol to afford this compound as a solid.[1][2][3]

Table 1: Synthesis and Characterization of this compound [1][2]

| Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-1,3-benzothiazole | Chloroacetyl chloride, Sodium bicarbonate | Acetone | High | 156.5–159.3 | C₉H₇ClN₂OS | 226.68 |

Application in Heterocyclic Synthesis

This compound serves as a key starting material for the synthesis of various five- and six-membered heterocyclic compounds through reactions with different nucleophiles.

Synthesis of Imidazole Derivatives

The reaction of this compound with urea or thiourea leads to the formation of imidazole-2-one and imidazole-2-thione derivatives, respectively.

Caption: Synthesis of Imidazole Derivatives.

A mixture of this compound (0.01 mol) and urea or thiourea (0.01 mol) in a suitable solvent is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired imidazole derivative.

Table 2: Synthesis and Characterization of Imidazole Derivatives

| Product Name | Reactant | Yield (%) | Melting Point (°C) |

| 4-(1,3-Benzothiazol-2-ylamino)-1,5-dihydro-2H-imidazol-2-one | Urea | - | - |

| 4-(1,3-Benzothiazol-2-ylamino)-1,5-dihydro-2H-imidazol-2-thione | Thiourea | - | - |

| Note: Specific yield and melting point data were not available in the searched literature. |

Synthesis of Triazine Derivatives

Condensation of this compound with semicarbazide or thiosemicarbazide results in the formation of triazin-3-one and triazine-3-thione derivatives.

Caption: Synthesis of Triazine Derivatives.

To a solution of this compound (0.01 mol) in an appropriate solvent, semicarbazide or thiosemicarbazide (0.01 mol) is added. The mixture is then refluxed for a specified period. Upon cooling, the solid product is collected by filtration, washed, and purified by recrystallization.

Table 3: Synthesis and Characterization of Triazine Derivatives

| Product Name | Reactant | Yield (%) | Melting Point (°C) |

| 5-(1,3-Benzothiazol-2-ylamino)-1,6-dihydro-1,2,4-triazin-3(2H)-one | Semicarbazide | - | - |

| 5-(1,3-Benzothiazol-2-ylamino)-1,6-dihydro-1,2,4-triazin-3(2H)-thione | Thiosemicarbazide | - | - |

| Note: Specific yield and melting point data were not available in the searched literature. |

Synthesis of Thiazolidinone Derivatives

The reaction of this compound with ammonium thiocyanate is a common method for the synthesis of thiazolidinone derivatives.

Caption: Synthesis of Thiazolidinone Derivatives.